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Introduction
The fluorescent probe 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (DASPI) is a

lipophilic cationic dye used for the vital staining of mitochondria in living cells. Its accumulation

within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), a key

indicator of mitochondrial function and cellular health. In energized mitochondria, the negative

charge across the inner mitochondrial membrane drives the uptake and concentration of the

positively charged DASPI molecules.[1][2][3] An increase in mitochondrial membrane potential

leads to greater dye accumulation and, consequently, a higher fluorescence signal, making

DASPI a valuable tool for assessing mitochondrial activity.[1][2][3]

These application notes provide a detailed protocol for staining mitochondria in the budding

yeast, Saccharomyces cerevisiae, with DASPI. The protocol is designed for fluorescence

microscopy and can be adapted for high-throughput screening applications in drug discovery

and development to assess the effects of compounds on mitochondrial function.

Principle of DASPI Staining
DASPI is a potentiometric dye, and its fluorescence intensity is a direct measure of the

energization state of mitochondria.[1][3] The uptake of DASPI into the mitochondrial matrix is

governed by the Nernst equation. Conditions that lead to a high mitochondrial membrane

potential, such as active oxidative phosphorylation, result in increased DASPI fluorescence.
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Conversely, agents that dissipate the mitochondrial membrane potential, such as uncouplers

(e.g., FCCP) or inhibitors of the electron transport chain, will cause a decrease in DASPI

fluorescence.[3]

Applications in Yeast Research and Drug
Development

Assessment of Mitochondrial Function: DASPI staining provides a qualitative and semi-

quantitative method to evaluate the functional status of mitochondria in yeast.

High-Throughput Screening: The fluorescence-based readout of DASPI makes it suitable for

screening compound libraries to identify drugs that modulate mitochondrial activity.

Toxicology Studies: DASPI can be used to assess the mitochondrial toxicity of drug

candidates.

Metabolic Studies: The mitochondrial membrane potential is influenced by the metabolic

state of the cell. DASPI can be used to study how different carbon sources or genetic

mutations affect mitochondrial energization. For example, yeast grown on non-fermentable

carbon sources like ethanol or glycerol will have a higher reliance on oxidative

phosphorylation and thus a potentially higher mitochondrial membrane potential compared to

yeast grown on glucose.[4]

Signaling Pathway Influencing Mitochondrial
Membrane Potential
The mitochondrial membrane potential in yeast is tightly linked to the cell's metabolic state,

which is largely regulated by nutrient-sensing pathways such as the glucose repression

pathway. The Protein Kinase A (PKA) pathway is a key player in this process. High glucose

levels activate the PKA pathway, which promotes glycolysis and fermentation while repressing

mitochondrial respiration. This can lead to a lower mitochondrial membrane potential.

Conversely, under glucose-limited conditions or in the presence of non-fermentable carbon

sources, PKA activity is low, leading to the derepression of respiratory genes and an increase

in oxidative phosphorylation and mitochondrial membrane potential.[4] DASPI staining can be
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used as a readout to study the effects of genetic or pharmacological perturbations of this

pathway on mitochondrial function.
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Caption: Influence of Glucose on Mitochondrial Potential.

Quantitative Data Summary
The optimal staining conditions for DASPI in yeast can vary depending on the strain, growth

phase, and experimental conditions. It is recommended to perform an initial optimization of the

dye concentration and incubation time. The following table provides suggested starting ranges

based on data for the closely related dye DASPMI and general yeast staining protocols.[1][3]
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Parameter
Suggested Range for
Optimization

Notes

DASPI Concentration 0.1 µM - 5 µM

Start with 1 µM. Higher

concentrations may lead to

non-specific staining or toxicity.

Incubation Time 15 - 60 minutes

Start with 30 minutes. Longer

incubation times may be

necessary for complete uptake

but can also increase

background fluorescence.

Incubation Temperature Room Temperature to 30°C

Incubation at the optimal

growth temperature for yeast

(typically 30°C) is

recommended.

Yeast Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mL

Staining is typically performed

on cells in the logarithmic

growth phase.

Excitation Wavelength ~470 nm

Optimal excitation may vary

slightly depending on the

instrument. It is advisable to

determine the optimal

excitation and emission

settings empirically.[3]

Emission Wavelength ~570 nm

Use a bandpass filter to collect

the emission signal and reduce

background.[1]

Experimental Protocols
Materials

DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide)

Dimethyl sulfoxide (DMSO), anhydrous
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Saccharomyces cerevisiae strain of interest

Appropriate yeast growth medium (e.g., YPD or synthetic complete medium with a desired

carbon source)

Staining Buffer (e.g., 1x PBS or synthetic medium without fluorescent components)

Microscope slides and coverslips

Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)
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Caption: DASPI Staining Workflow for Yeast Mitochondria.
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Detailed Protocol
1. Preparation of DASPI Stock Solution

Prepare a 1 mM stock solution of DASPI in anhydrous DMSO.

Vortex to ensure the dye is completely dissolved.

Store the stock solution in small aliquots at -20°C, protected from light.

2. Yeast Cell Culture and Preparation

Inoculate the Saccharomyces cerevisiae strain of interest into the appropriate liquid growth

medium. For studies on mitochondrial respiration, consider using a medium with a non-

fermentable carbon source like 2% ethanol or 3% glycerol. For general purposes, YPD (1%

yeast extract, 2% peptone, 2% dextrose) can be used.

Grow the culture overnight at 30°C with shaking (200-250 rpm).

The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1-0.2 and

continue to grow at 30°C with shaking until the culture reaches the mid-logarithmic phase

(OD₆₀₀ of 0.5-0.8).

Harvest the cells by centrifuging 1 mL of the culture at 5,000 x g for 3 minutes.

Discard the supernatant and wash the cell pellet once with 1 mL of Staining Buffer (e.g., 1x

PBS or the growth medium without fluorescent components). Centrifuge again at 5,000 x g

for 3 minutes.

3. DASPI Staining Procedure

Discard the supernatant and resuspend the yeast cell pellet in 1 mL of fresh Staining Buffer.

From the 1 mM DASPI stock solution, prepare a working solution in the Staining Buffer. For a

final concentration of 1 µM, add 1 µL of the 1 mM stock to 1 mL of the cell suspension. Mix

gently by pipetting.

Incubate the cells with DASPI for 15-60 minutes at 30°C in the dark.
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After incubation, pellet the cells by centrifugation at 5,000 x g for 3 minutes.

Discard the supernatant and wash the cells twice with 1 mL of fresh Staining Buffer to

remove unbound dye. Centrifuge between washes.

After the final wash, resuspend the cell pellet in a small volume (e.g., 50 µL) of Staining

Buffer.

4. Imaging

Pipette 2-3 µL of the stained cell suspension onto a clean microscope slide and cover with a

coverslip. To immobilize the cells for longer imaging sessions, an agar pad can be used.[5][6]

Observe the cells using a fluorescence microscope equipped with a filter set appropriate for

DASPI (excitation ~470 nm, emission ~570 nm). A filter set for GFP or YFP may be suitable.

Acquire images using a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).

Mitochondria in healthy, respiring cells should appear as brightly fluorescent tubular or

punctate structures.

Troubleshooting
Low or No Signal:

Increase the DASPI concentration or incubation time.

Ensure that the yeast cells are metabolically active. Use freshly harvested cells from the

logarithmic growth phase.

Verify that the filter sets on the microscope are appropriate for the excitation and emission

spectra of DASPI.

Consider the carbon source in your growth medium. Cells grown under glucose repression

may have a lower mitochondrial membrane potential.

High Background Fluorescence:
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Decrease the DASPI concentration or incubation time.

Ensure that the cells are thoroughly washed after staining to remove all unbound dye.

Use a low-fluorescence growth medium for the final resuspension and imaging.

Phototoxicity or Photobleaching:

Minimize the exposure time and excitation light intensity during image acquisition.

Use an anti-fade mounting medium if possible for fixed-cell imaging (note: DASPI is

primarily for live-cell imaging).

By following this protocol and optimizing the parameters for your specific experimental setup,

DASPI can be a robust tool for investigating mitochondrial function in yeast for a wide range of

research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for DASPI Staining of
Yeast Mitochondria]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234220#daspi-staining-protocol-for-yeast-
mitochondria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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